molecular formula C12H19NO2 B2739151 N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide CAS No. 2361637-98-9

N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide

Cat. No.: B2739151
CAS No.: 2361637-98-9
M. Wt: 209.289
InChI Key: CRGLZQFPNBMBII-UHFFFAOYSA-N
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Description

N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide is an organic compound characterized by its unique structure, which includes a cyclopropyloxan ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide typically involves the coupling of a cyclopropyloxan derivative with a prop-2-enamide precursor. One common method is the multicomponent Ugi reaction, which involves the reaction of an amine, an isocyanide, an aldehyde, and an acid. For instance, the reaction of 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid at room temperature can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(6-Cyclopropyloxan-2-yl)methyl]prop-2-enamide is unique due to its specific structural features, such as the cyclopropyloxan ring and the prop-2-enamide group. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(6-cyclopropyloxan-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-12(14)13-8-10-4-3-5-11(15-10)9-6-7-9/h2,9-11H,1,3-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGLZQFPNBMBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCCC(O1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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